molecular formula C13H20BNO4 B6327536 3-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1062205-66-6

3-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B6327536
CAS No.: 1062205-66-6
M. Wt: 265.12 g/mol
InChI Key: QQXQHACJVWEZNT-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organic compound that features a pyridine ring substituted with a methoxymethoxy group and a boronic ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Methoxymethoxy Group: The methoxymethoxy group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Boronic Ester Formation: The boronic ester group can be introduced through a Miyaura borylation reaction, where a halogenated pyridine derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Suzuki-Miyaura reactions typically use palladium catalysts and bases like potassium carbonate.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

3-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethoxy)pyridine: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the methoxymethoxy group, reducing its reactivity in oxidation and substitution reactions.

    3-Methoxypyridine: Simpler structure with fewer functional groups, limiting its applications in complex synthesis.

Uniqueness

3-(Methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the combination of the methoxymethoxy group and the boronic ester group, which provides a wide range of reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

3-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-11(8-15-7-10)17-9-16-5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXQHACJVWEZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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